molecular formula C11H15IN2O3S B571814 1-aminocyclobutane-1-carbonitrile CAS No. 1268265-90-2

1-aminocyclobutane-1-carbonitrile

Cat. No.: B571814
CAS No.: 1268265-90-2
M. Wt: 382.216
InChI Key: CBTUJZIWMGKERC-UHFFFAOYSA-N
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Description

1-Aminocyclobutane-1-carbonitrile is an organic compound with the molecular formula C5H8N2 It is characterized by a cyclobutane ring substituted with an amino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminocyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutanone with ammonia and hydrogen cyanide can yield this compound. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Aminocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 1-aminocyclobutane-1-amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of 1-aminocyclobutane-1-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Aminocyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-aminocyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. Its unique structure also enables it to interact with specific enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

    1-Aminocyclopropane-1-carboxylic acid: This compound has a similar structure but with a cyclopropane ring instead of a cyclobutane ring.

    1-Aminocyclopentane-1-carbonitrile: This compound features a cyclopentane ring, differing from the cyclobutane ring in 1-aminocyclobutane-1-carbonitrile.

Uniqueness: this compound is unique due to its specific ring size and the presence of both amino and nitrile functional groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1268265-90-2

Molecular Formula

C11H15IN2O3S

Molecular Weight

382.216

IUPAC Name

N-[2-iodo-4-[2-(methylsulfamoyl)ethyl]phenyl]acetamide

InChI

InChI=1S/C11H15IN2O3S/c1-8(15)14-11-4-3-9(7-10(11)12)5-6-18(16,17)13-2/h3-4,7,13H,5-6H2,1-2H3,(H,14,15)

InChI Key

CBTUJZIWMGKERC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)CCS(=O)(=O)NC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(4-aminophenyl)ethane sulfonic acid methylamide (50 g) in dichloromethane (500 ml), a 10% solution of sodium bicarbonate (500 ml) was added at 25° C. so as to obtain a biphasic reaction mass. Iodine crystals were added slowly maintaining the temperature below 30° C. The mixture was agitated at 25° C. for about an hour and cooled to 10-15° C. The excess of iodine content in the mixture was neutralized with saturated sodium metabisulphite solution and a solution of 2-(4-amino-3-iodo-phenyl)-ethanesulfonic acid methylamide (75 g) in dichloromethane (750 ml) was added followed by dropwise addition of 50% solution of acetic anhydride in dichloromethane (300 ml) maintaining the temperature of 25° C. The reaction mass was stirred for about 90 minutes and layers were separated. The organic layer was washed with water, dried and distilled under vacuum to obtain a residue. The residue was stirred in heptane (500 ml), filtered and dried under vacuum at 50-55° C. to obtain the title compound. (Yield: 85 g, HPLC Purity: 99%)
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